molecular formula C9H10F3NO2 B12981957 4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol

4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol

Cat. No.: B12981957
M. Wt: 221.18 g/mol
InChI Key: CZOFZBZMAKCVKN-UHFFFAOYSA-N
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Description

4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol is an organic compound characterized by the presence of an amino group, a trifluoroethyl group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with a trifluoroethylamine derivative. One common method includes the use of (S)-N-t-butylsulfinyl-3,3,3-trifluoroacetaldimine as a key intermediate. The reaction proceeds through the addition of the trifluoroethylamine derivative to the phenol under controlled conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines and reduced derivatives.

    Substitution: Substituted phenols and ethers.

Scientific Research Applications

4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
  • 4-[(1S)-1-amino-2,2,2-trifluoroethyl]-2-(trifluoromethyl)phenol

Uniqueness

4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol is unique due to the presence of both a methoxy group and a trifluoroethyl group, which confer distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the methoxy group contributes to its reactivity and potential for further functionalization .

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

4-(1-amino-2,2,2-trifluoroethyl)-2-methoxyphenol

InChI

InChI=1S/C9H10F3NO2/c1-15-7-4-5(2-3-6(7)14)8(13)9(10,11)12/h2-4,8,14H,13H2,1H3

InChI Key

CZOFZBZMAKCVKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(F)(F)F)N)O

Origin of Product

United States

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